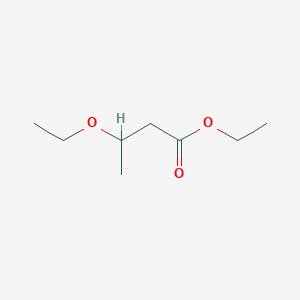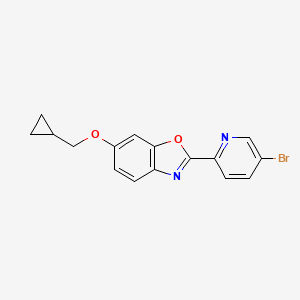![molecular formula C26H35BrN2O5S B8339256 Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate](/img/structure/B8339256.png)
Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate is a complex organic compound belonging to the class of benzothiadiazepines This compound is characterized by its unique structural features, including a benzothiadiazepine core, multiple substituents, and a dioxo group
Méthodes De Préparation
The synthesis of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-bromo-8-ethoxycarbonylmethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves several key steps. One common synthetic route starts with the reaction of 6-methoxybenzo[d]thiazol-2-amine with 2-(bromomethyl)-2-butylhexanoic acid. This reaction proceeds through a series of steps, including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-bromo-8-ethoxycarbonylmethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves its interaction with specific molecular targets. It acts as an inhibitor of the ileal bile acid transporter (IBAT; ASBT; SLC10A2), which plays a crucial role in bile acid reabsorption. By inhibiting this transporter, the compound can modulate bile acid levels and improve conditions such as cholestatic liver and bile duct injury .
Comparaison Avec Des Composés Similaires
Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate can be compared with other benzothiadiazepine derivatives, such as:
Elobixibat: Another benzothiadiazepine derivative with different substituents, used for treating chronic constipation. The uniqueness of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-bromo-8-ethoxycarbonylmethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine lies in its specific substituents and their effects on its chemical and biological properties.
Propriétés
Formule moléculaire |
C26H35BrN2O5S |
|---|---|
Poids moléculaire |
567.5 g/mol |
Nom IUPAC |
ethyl 2-[(7-bromo-3,3-dibutyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetate |
InChI |
InChI=1S/C26H35BrN2O5S/c1-4-7-14-26(15-8-5-2)19-29(20-12-10-9-11-13-20)22-16-21(27)23(34-18-25(30)33-6-3)17-24(22)35(31,32)28-26/h9-13,16-17,28H,4-8,14-15,18-19H2,1-3H3 |
Clé InChI |
MSHMUAUBQSFRRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)OCC)Br)C3=CC=CC=C3)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-amino-3-[[4-(methylthio)phenyl]amino]benzoate](/img/structure/B8339199.png)







![2-Chloro-7-(3-nitrophenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B8339262.png)


